N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(4-chlorophenyl)acetamide
Description
This compound features a tetrazole ring (5-oxo-4,5-dihydro-1H-tetrazol-1-yl) substituted with a 2-amino-2-oxoethyl group, linked to a phenyl ring at the para position. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bonding capacity . The combination of these structural elements suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic and aromatic interactions.
Properties
IUPAC Name |
N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-2-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6O3/c18-12-3-1-11(2-4-12)9-16(26)20-13-5-7-14(8-6-13)24-17(27)23(21-22-24)10-15(19)25/h1-8H,9-10H2,(H2,19,25)(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBHSZOWBMDKIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(4-chlorophenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
- Molecular Formula : C22H20N6O4
- Molecular Weight : 432.4 g/mol
- CAS Number : 1396815-46-5
Synthesis
The synthesis of this compound typically involves the formation of a tetrazole ring followed by the attachment of phenyl and chlorophenyl groups. The synthetic route may include:
- Formation of the Tetrazole Ring : Reacting an appropriate nitrile with sodium azide under acidic conditions.
- Coupling Reactions : Utilizing palladium-catalyzed cross-coupling methods to attach the phenyl groups.
Antimicrobial Properties
Research indicates that derivatives of the tetrazole moiety exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens, suggesting potential use in treating infections.
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound. A notable study reported that related tetrazole derivatives exhibited significant cytotoxic effects against cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | A549 |
| Compound 2 | 1.98 ± 1.22 | MCF7 |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In animal models, it has demonstrated the ability to reduce inflammation markers, suggesting potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It can interact with cell surface receptors, triggering signaling cascades that affect cell proliferation and survival.
Study on Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers tested various derivatives against a panel of bacterial strains. The results indicated that certain modifications in the chemical structure significantly enhanced antimicrobial activity.
Study on Antitumor Effects
A comprehensive study evaluated the cytotoxicity of this compound against multiple cancer cell lines. The findings revealed a dose-dependent response with notable selectivity towards tumor cells compared to normal cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocycles
Key Compounds Analyzed:
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (): Core Structure: Thiazolo[4,5-d]pyridazin ring. Substituents: Methyl and thienyl groups on the heterocycle; 4-chlorophenylacetamide. The thienyl group may enhance electron-rich interactions but reduce metabolic stability compared to the tetrazole’s bioisosteric properties .
2-(2-(4-Chloro-2-methylanilino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(2,3-dimethylphenyl)acetamide (): Core Structure: 4,5-Dihydro-1,3-thiazole. Substituents: 4-Chloro-2-methylanilino and 2,3-dimethylphenyl groups. Comparison: The dihydrothiazole core lacks the aromaticity of tetrazole, reducing resonance stabilization.
Acetorphine Derivatives with Tetrazolyl Groups ():
- Core Structure : Piperidinyl-tetrazole.
- Substituents : Ethyl and methoxymethyl groups.
- Comparison : These derivatives prioritize opioid receptor binding via the piperidinyl moiety. The tetrazole’s role here is likely metabolic stabilization, contrasting with the main compound’s dual role in hydrogen bonding and aromatic interactions .
Physicochemical and Pharmacokinetic Properties
The main compound’s lower logP compared to ’s analogue suggests better aqueous solubility, critical for oral bioavailability. Its higher hydrogen-bond acceptor count may improve target engagement but could reduce membrane permeability .
Computational and Crystallographic Insights
- Noncovalent Interactions: The tetrazole’s NH and carbonyl groups form strong hydrogen bonds, as visualized via methods like NCI (Noncovalent Interaction) analysis (). In contrast, the thiazolo-pyridazin analogue’s sulfur atom participates in weaker CH-π interactions .
- Crystallography: SHELX () and Multiwfn () are critical tools for resolving hydrogen-bonding networks and electron density maps. The main compound’s tetrazole ring likely exhibits planar geometry, enabling π-stacking absent in non-aromatic cores like dihydrothiazole .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
